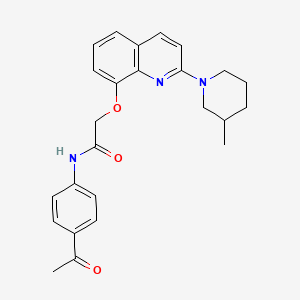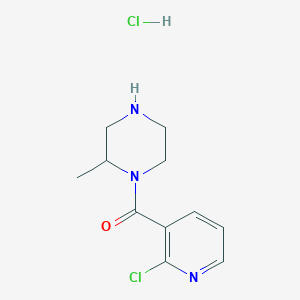![molecular formula C18H20N6 B2391465 11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 879564-83-7](/img/structure/B2391465.png)
11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple fused rings, including imidazole and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the imidazole ring can be achieved through the reaction of glyoxal and ammonia, followed by subsequent steps to introduce the pyrimidine and pyrazole rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial in cell growth, proliferation, and survival, making the compound a potential candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another imidazole-containing compound with applications in various fields.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antibacterial properties.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Uniqueness
What sets 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine apart is its multi-fused ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and application purposes.
Propiedades
IUPAC Name |
11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-5-6-14-10-15(23-8-7-19-13(23)4)24-18(21-14)16-11(2)9-12(3)20-17(16)22-24/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHABAPXZABBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C=CN=C4C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
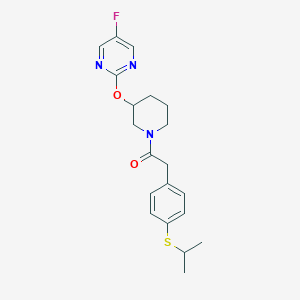
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
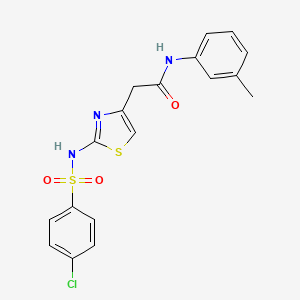
![2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2391392.png)
![6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391393.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)
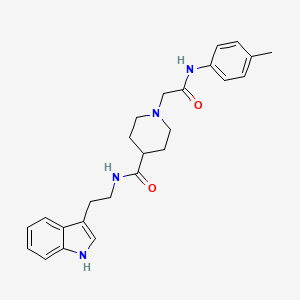
![6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2391397.png)
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride](/img/structure/B2391398.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2391399.png)
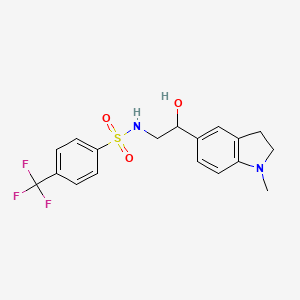
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2391402.png)
